tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H21BrFNO3 . It belongs to the piperidine family.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C17H21BrFNO3 . The InChI key is YYDXZEMJOXFAPV-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
- Compounds similar to tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate have been synthesized and characterized through various methods, including X-ray diffraction studies. Such compounds are often intermediates in the synthesis of biologically active molecules (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Certain derivatives have been screened for their in vitro antibacterial and anthelmintic activity, indicating the potential for development into therapeutic agents. However, the specific compound mentioned shows varied activity levels in these assays (Sanjeevarayappa et al., 2015).
Chemical Properties and Reactions
- The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the versatility of tert-butyl piperidine-1-carboxylate derivatives as intermediates in creating compounds with potential pharmaceutical applications (Kong et al., 2016).
Application in Drug Synthesis
- Another study elaborates on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for small molecule anticancer drugs, showcasing the role of similar compounds in the development of new therapeutic agents (Zhang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQZYWERRIWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678116 | |
Record name | tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159826-04-6 | |
Record name | tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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